2-Fluoro-4-(methoxymethyl)phenylboronic Acid Pinacol Ester
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Overview
Description
2-Fluoro-4-(methoxymethyl)phenylboronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial intermediate in the synthesis of various pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(methoxymethyl)phenylboronic acid pinacol ester typically involves the reaction of 2-Fluoro-4-(methoxymethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(methoxymethyl)phenylboronic acid pinacol ester primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or specific catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Acids (e.g., HCl) or specific catalysts designed for deboronation.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and organic materials.
Protodeboronation: The major product is the corresponding aryl compound without the boronic ester group.
Scientific Research Applications
2-Fluoro-4-(methoxymethyl)phenylboronic acid pinacol ester is extensively used in:
Chemistry: As a reagent in cross-coupling reactions to form complex organic molecules.
Biology: In the synthesis of biologically active molecules and drug candidates.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.
Industry: In the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The primary mechanism of action for 2-Fluoro-4-(methoxymethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Methoxyphenylboronic acid pinacol ester
- 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester
Uniqueness
2-Fluoro-4-(methoxymethyl)phenylboronic acid pinacol ester is unique due to its specific substituents, which provide distinct electronic and steric properties. These properties influence its reactivity and stability, making it particularly suitable for certain synthetic applications where other boronic esters might not perform as effectively.
Properties
Molecular Formula |
C14H20BFO3 |
---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
2-[2-fluoro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO3/c1-13(2)14(3,4)19-15(18-13)11-7-6-10(9-17-5)8-12(11)16/h6-8H,9H2,1-5H3 |
InChI Key |
DMGDFMGYTVAOLX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)COC)F |
Origin of Product |
United States |
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